molecular formula C9H18ClNO B13581949 rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride

rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride

Cat. No.: B13581949
M. Wt: 191.70 g/mol
InChI Key: SPJXVLBSTABQSO-FZRXOQNUSA-N
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Description

rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[3.2.1]octane ring system with an amino group and a methanol moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Addition of the methanol moiety:

Industrial Production Methods

Industrial production of rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methanol groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Deoxycorticosterone: A steroid hormone with similar biological activity.

Uniqueness

rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride is unique due to its bicyclic structure and the presence of both amino and methanol groups. This combination of features distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

[(1S,5R,6S)-5-amino-6-bicyclo[3.2.1]octanyl]methanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-9-3-1-2-7(5-9)4-8(9)6-11;/h7-8,11H,1-6,10H2;1H/t7-,8+,9+;/m0./s1

InChI Key

SPJXVLBSTABQSO-FZRXOQNUSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]([C@@](C1)(C2)N)CO.Cl

Canonical SMILES

C1CC2CC(C(C1)(C2)N)CO.Cl

Origin of Product

United States

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